potassium;(2R)-2-[3-(4-methoxyphenyl)butylcarbamoylamino]propanoate
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Overview
Description
Potassium;(2R)-2-[3-(4-methoxyphenyl)butylcarbamoylamino]propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a butylcarbamoylamino group, and a propanoate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(2R)-2-[3-(4-methoxyphenyl)butylcarbamoylamino]propanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the butylcarbamoylamino group and the attachment of the methoxyphenyl group. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Potassium;(2R)-2-[3-(4-methoxyphenyl)butylcarbamoylamino]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Potassium;(2R)-2-[3-(4-methoxyphenyl)butylcarbamoylamino]propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of potassium;(2R)-2-[3-(4-methoxyphenyl)butylcarbamoylamino]propanoate involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Potassium(4-methoxyphenyl)trifluoroborate: A compound with a similar methoxyphenyl group but different functional groups, used in various chemical reactions.
Tertiary butyl esters: Compounds with similar structural features, used in synthetic organic chemistry for their unique reactivity.
Uniqueness
Potassium;(2R)-2-[3-(4-methoxyphenyl)butylcarbamoylamino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
potassium;(2R)-2-[3-(4-methoxyphenyl)butylcarbamoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.K/c1-10(12-4-6-13(21-3)7-5-12)8-9-16-15(20)17-11(2)14(18)19;/h4-7,10-11H,8-9H2,1-3H3,(H,18,19)(H2,16,17,20);/q;+1/p-1/t10?,11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWCSCUAHAZJMW-PSDUUTOMSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)NC(C)C(=O)[O-])C1=CC=C(C=C1)OC.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)[O-])NC(=O)NCCC(C)C1=CC=C(C=C1)OC.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21KN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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